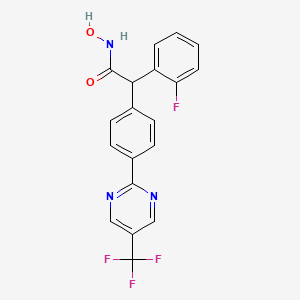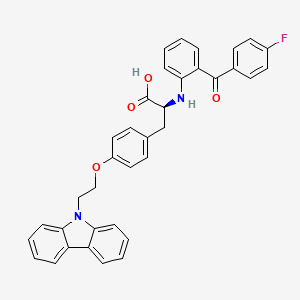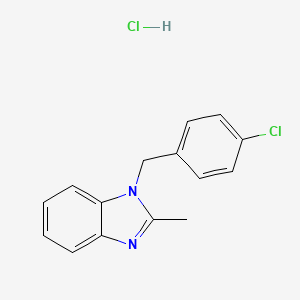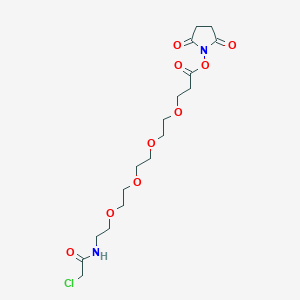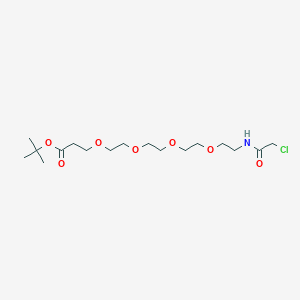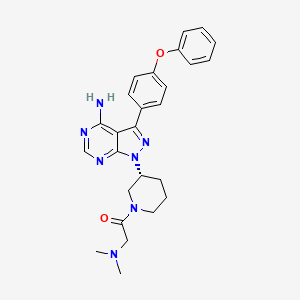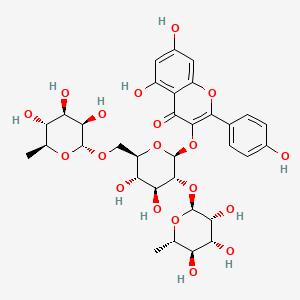
Clitorin
Übersicht
Beschreibung
Clitorin is a natural product that is a kaempferol glycoside . It has been found in several plants including Clitoria ternatea, Saxifraga cuneifolia, Diospyros rhombifolia, and Acalypha indica . Dried papaya leaf juice contains about 0.7% this compound .
Molecular Structure Analysis
The molecular formula of this compound is C33H40O19 . The structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface clearly show the intramolecular charge transfer within this compound .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 740.7 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Reaktionen
Clitorin wurde auf seine nichtlinearen optischen Reaktionen untersucht {svg_1}. Die rechnerische Untersuchung der nichtlinearen optischen (NLO) Eigenschaften wurde mit der Dichtefunktionaltheorie (DFT) durch das B3LYP/6-311G + + (d, p) Basissatz durchgeführt {svg_2}. Die Strukturparameter, die Mulliken-Ladungsverteilung und die Oberfläche des molekularen elektrostatischen Potenzials (MEP) zeigen deutlich den intramolekularen Ladungstransfer innerhalb von this compound {svg_3}.
Anti-Alzheimer-Aktivität
Die systematische In-silico-Studie identifiziert this compound als die aktivsten und hemmendsten Phytochemikalien der Pflanze {svg_4}. Die Ergebnisse aus der Molekulardynamik (MD)-Simulation zeigen die Stabilität des Komplexes und machen ihn zu einer guten Wahl als arzneimittelähnliches Molekül gegen die Alzheimer-Krankheit (AD) {svg_5}.
Kardiotoxizitätsanalyse
Die Kardiotoxizitätsanalyse, die für das this compound-Molekül durchgeführt wurde, bestätigt, dass es ungefährlich für das Herz ist {svg_6}.
Verbesserung der hepatischen Steatose
Es wurde festgestellt, dass this compound die durch westliche Ernährung induzierte hepatische Steatose verbessert, indem es die Lipogenese und die Fettsäureoxidation in vivo und in vitro reguliert {svg_7}. Es milderte die Gewichtszunahme und die Merkmale der hepatischen Steatose (NAFLD-Aktivitätsgrad, Mikro- und Makrovesikuläre Steatose) bei Mäusen mit durch westliche Ernährung induzierter hepatischer Steatose signifikant {svg_8}.
Regulierung der Lipogenese und Fettsäureoxidation
This compound verringerte signifikant die Proteinexpressionen des Sterolregulator-Element-Bindungsproteins 1 (SREBP1), des Peroxisomenproliferator-aktivierten Rezeptors γ (PPARγ) und des CCAAT/Enhancer-Bindungsproteins α (C/EBPα) bei Mäusen mit durch westliche Ernährung induzierter hepatischer Steatose {svg_9}. Darüber hinaus verminderte es signifikant die mRNA-Spiegel von SREBP1, Acetyl-CoA-Carboxylase (ACC), Fettsäure-Synthase (FAS) und Hydroxy-3-Methylglutaryl-Coenzym A-Reduktase (HMGCR) und erhöhte die mRNA-Spiegel des Peroxisomenproliferator-aktivierten Rezeptors α (PPARα) und Carnitin-Palmitoyltransferase-1 (CTP-1) sowie der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) in der Leber von Mäusen mit durch westliche Ernährung induzierter hepatischer Steatose und Oleinsäure-stimulierten HepG2-Zellen {svg_10}.
Potenzieller Kandidat für die Behandlung von NAFLD
Insgesamt zeigten die Ergebnisse, dass this compound ein potenziell wirksamer Kandidat für die Behandlung der nicht-alkoholischen Fettlebererkrankung (NAFLD) sein kann {svg_11}.
Wirkmechanismus
Target of Action
Clitorin, a flavonoid compound of Papaya, primarily targets several key proteins involved in lipid metabolism and fatty acid oxidation . These include sterol regulatory element-binding protein 1 (SREBP1) , peroxisome proliferator-activated receptor γ (PPARγ) , CCAAT/enhancer binding protein α (C/EBPα) , liver X receptor (LXR) , acetyl-CoA carboxylase (ACC) , peroxisome proliferator-activated receptor α (PPARα) , carnitine palmitoyltranserase-1 (CTP-1) , and adenosine monophosphate-activated protein kinase (AMPK) .
Mode of Action
This compound interacts with its targets to regulate lipid metabolism and fatty acid oxidation . It decreases the expression of SREBP1, PPARγ, and C/EBPα, which are involved in lipogenesis . Additionally, it reduces the mRNA levels of LXR and ACC, while enhancing the mRNA levels of PPARα, CTP-1, and AMPK in the liver . These changes result in decreased lipogenesis and increased fatty acid oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve lipid metabolism and fatty acid oxidation . By decreasing the expression of lipogenic proteins and increasing the expression of proteins involved in fatty acid oxidation, this compound helps to reduce lipid accumulation in the liver .
Pharmacokinetics
It is known that this compound is administered orally in animal models
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in body weight gain and hepatic steatosis symptoms in Western Diet-induced mice . It also significantly impedes lipid accumulation in oleic acid-induced HepG2 cells .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, its efficacy in reducing hepatic steatosis has been demonstrated in a Western Diet-induced mouse model This suggests that dietary factors can influence the action, efficacy, and stability of this compound
Zukünftige Richtungen
Future research could focus on further understanding the mechanisms of Clitorin by inhibiting/silencing AMPK in vivo and in vitro model, to fully understand its action on regulation of lipolysis and lipogenesis in NAFLD . Overall, this compound can be a potentially efficacious candidate for NAFLD management .
Biochemische Analyse
Biochemical Properties
Clitorin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence acetylcholine content and acetylcholinesterase activity in rats . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to improve learning ability, enhance memory, and increase dendritic branches in rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase acetylcholine content and acetylcholinesterase activity in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Its effects on localization or accumulation are still being studied .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVPTMENPZUIZ-QEZWUOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55804-74-5 | |
| Record name | Clitorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




